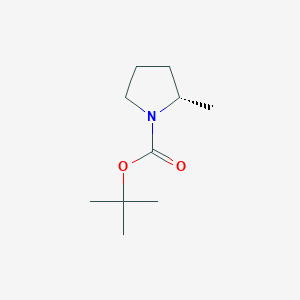

(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8-6-5-7-11(8)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUYUEPZGGATCN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430758 | |

| Record name | tert-Butyl (2S)-2-methylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137496-71-0 | |

| Record name | tert-Butyl (2S)-2-methylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N-Boc-2-methylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of (S)-tert-Butyl 2-Methylpyrrolidine-1-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate, a chiral synthetic building block, plays a significant role in the development of novel pharmaceutical agents. Its protected pyrrolidine scaffold is a common motif in a variety of biologically active molecules. A thorough understanding of its physical properties is paramount for its effective use in synthesis, process development, and quality control. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, details relevant experimental protocols, and outlines a synthetic pathway.

Core Physical Properties

The physical properties of this compound are essential for its handling, storage, and application in chemical synthesis. The following table summarizes the key physical data available for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₂ | [1] |

| Molecular Weight | 185.26 g/mol | [1] |

| CAS Number | 137496-71-0 | [1] |

| Boiling Point | 80-82 °C at 0.1 mmHg | [2] |

| Density | Data not available | |

| Refractive Index | Data not available | |

| Appearance | Likely a liquid at room temperature | Inferred from boiling point |

| Solubility | Soluble in most organic solvents | [3] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the protection and subsequent reduction of (S)-prolinol. The following protocol is adapted from established patent literature.[2]

Materials:

-

(S)-Prolinol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (CH₂Cl₂)

-

Methanesulfonyl chloride (MsCl)

-

Lithium triethylborohydride (Super-Hydride®)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

1 M Phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Boc Protection of (S)-Prolinol:

-

A solution of (S)-prolinol in ethyl acetate is cooled to 0 °C.

-

Triethylamine is added dropwise, maintaining the temperature below 0 °C.

-

A solution of di-tert-butyl dicarbonate in ethyl acetate is then added dropwise, again keeping the temperature below 0 °C.

-

The reaction mixture is stirred at room temperature overnight.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is worked up to yield (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

-

-

Mesylation of the Hydroxyl Group:

-

The product from the previous step is dissolved in dichloromethane and cooled to 0 °C.

-

Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride, maintaining the temperature below 0 °C.

-

The reaction is stirred at room temperature overnight and monitored by high-performance liquid chromatography (HPLC).

-

Work-up of the reaction mixture provides (S)-tert-butyl 2-((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate.

-

-

Reduction to the Methyl Group:

-

The mesylated compound is dissolved in anhydrous tetrahydrofuran and cooled to 0 °C.

-

A solution of lithium triethylborohydride in THF is added dropwise, maintaining the temperature below 0 °C.

-

The reaction mixture is refluxed overnight and monitored by HPLC.

-

After cooling, the reaction is quenched with water.

-

The product is extracted with ethyl acetate, and the organic layer is washed sequentially with water, 1 M phosphoric acid, and saturated sodium bicarbonate solution.

-

The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield this compound as an oily product.[2]

-

Boiling Point Determination (Micro Method)

Given that this compound is often synthesized on a research scale, a micro-boiling point determination method is appropriate.

Apparatus:

-

Melting point apparatus

-

Capillary tube (sealed at one end)

-

Small test tube

-

Thermometer

Procedure:

-

A small amount of the liquid sample (a few microliters) is introduced into the small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The assembly is placed in a melting point apparatus and heated slowly.

-

A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will be observed as the liquid's vapor pressure equals the atmospheric pressure.

-

The temperature at which this vigorous bubbling occurs is recorded as the boiling point.

Density Measurement

The density of a liquid can be determined using a pycnometer or a vibrating tube densitometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with the sample liquid, ensuring no air bubbles are trapped, and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) and weighed.

-

The density of the sample is calculated using the formula: Density_sample = (mass_sample / mass_reference) * Density_reference

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable physical constant for liquid compounds.

Apparatus:

-

Abbe refractometer

-

Light source (typically a sodium lamp, 589 nm)

-

Constant temperature water bath

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the sample liquid are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is then read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Visualizations

Synthesis Workflow of this compound

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide has summarized the key physical properties of this compound, providing a valuable resource for researchers and professionals in the field of drug discovery and development. While experimental data for certain properties like density and refractive index remain to be published, the provided general methodologies offer a framework for their determination. The detailed synthesis protocol and workflow visualization serve as a practical guide for the preparation of this important chiral building block. Further experimental investigation into the physical properties of this compound will undoubtedly contribute to its broader application in organic synthesis.

References

- 1. tert-Butyl (2S)-2-(((4-methylbenzene-1-sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate | C17H25NO5S | CID 11783214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate, a valuable chiral building block in organic synthesis and drug discovery.

Chemical Structure and Properties

This compound is a chiral heterocyclic compound featuring a pyrrolidine ring substituted with a methyl group at the 2-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom. The "(S)" designation indicates the stereochemistry at the chiral center.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₉NO₂

-

Molecular Weight: 185.26 g/mol

-

CAS Number: 137496-71-0

-

SMILES: C[C@H]1CCCN1C(=O)OC(C)(C)C

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless oil | [1] |

| Boiling Point | 234.0 ± 9.0 °C at 760 mmHg | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Flash Point | 95.3 ± 18.7 °C | [2] |

| Refractive Index | 1.444 | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. | |

| Melting Point | Not available |

Spectroscopic Data

The structural identity of this compound is confirmed by the following spectroscopic data.

| Spectroscopy | Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ 3.90 – 3.81 (m, 1H), 3.39 – 3.28 (m, 2H), 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H), 1.92 – 1.72 (m, 2H), 1.58 – 1.48 (m, 1H), 1.45 (s, 9H), 1.14 (d, J = 6.3 Hz, 3H) | [1] |

| ¹³C NMR (126 MHz, CDCl₃) | δ 154.7, 78.9, 52.9, 46.4, 33.1, 28.7, 23.4, 20.7 | [1] |

| IR (film) | νₘₐₓ 2969, 2875, 1693, 1479, 1456, 1391, 1366, 1287, 1250, 1172, 1138, 1110, 1084, 1029, 1003, 972, 902, 856, 773 cm⁻¹ | [1] |

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through a multi-step process starting from the readily available chiral precursor, (S)-prolinol. The following protocol is adapted from established synthetic routes.

Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

Reaction Scheme:

Procedure:

-

To a solution of (S)-prolinol (1.0 eq) in ethyl acetate, cool the mixture to 0 °C in an ice bath.

-

Add triethylamine (2.0 eq) dropwise while maintaining the temperature below 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in ethyl acetate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel.

Synthesis of (S)-tert-butyl 2-((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate

Reaction Scheme:

Procedure:

-

Dissolve (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in dichloromethane and cool to 0 °C.

-

Add triethylamine (2.0 eq) dropwise.

-

Slowly add methanesulfonyl chloride (1.5 eq) to the reaction mixture, ensuring the temperature remains below 0 °C.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the mesylated product, which is often used in the next step without further purification.

Synthesis of this compound

Reaction Scheme:

Procedure:

-

Dissolve the crude (S)-tert-butyl 2-((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add a solution of lithium triethylborohydride (Super-Hydride®, 3.0 eq, 1 M in THF) dropwise.

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature, stirring overnight.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with an organic solvent such as chloroform or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by flash column chromatography.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The chirality and conformational rigidity of the pyrrolidine ring allow for precise three-dimensional positioning of substituents to interact with biological targets.

This compound, as a chiral building block, offers several advantages in drug design:

-

Introduction of Chirality: The (S)-stereocenter at the 2-position provides a key chiral element that can be crucial for enantioselective recognition by biological receptors.

-

Lipophilic Methyl Group: The methyl group can enhance binding to hydrophobic pockets in target proteins and improve metabolic stability.

-

Boc Protecting Group: The tert-butoxycarbonyl group allows for the straightforward incorporation of the pyrrolidine moiety into larger molecules via standard peptide coupling or other N-functionalization reactions, and it can be readily removed under acidic conditions.

While specific examples of marketed drugs directly synthesized from this compound are not prominently featured in publicly available literature, its structural motif is found in various biologically active compounds and drug candidates. Its utility lies in its role as a versatile starting material for the synthesis of more complex substituted pyrrolidines, which are then incorporated into larger drug molecules. For instance, derivatives of 2-methylpyrrolidine are key components in the development of catalysts and ligands for asymmetric synthesis, a critical technology in the production of chiral pharmaceuticals.

Logical Relationships and Workflows

The synthesis of this compound from (S)-prolinol can be represented as a logical workflow, highlighting the key transformations.

This workflow illustrates a common strategy in organic synthesis: protection of a reactive functional group, activation of another, and subsequent transformation to achieve the desired target molecule. This approach allows for the selective modification of a multifunctional starting material.

References

Technical Guide: (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate (CAS 137496-71-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate, also known as (S)-N-Boc-2-methylpyrrolidine, is a chiral heterocyclic compound that serves as a valuable building block in asymmetric synthesis. Its rigid pyrrolidine scaffold and the stereocenter at the 2-position make it a crucial intermediate in the synthesis of complex molecules with specific stereochemistry, particularly in the field of medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions and can be readily removed under acidic conditions, providing a versatile handle for further functionalization.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 137496-71-0 | [1] |

| Molecular Formula | C₁₀H₁₉NO₂ | [1] |

| Molecular Weight | 185.26 g/mol | [1] |

| Appearance | Not specified in provided results | |

| Density | 0.962 g/mL at 25 °C | |

| Boiling Point | 234.0 ± 9.0 °C (Predicted) | |

| Flash Point | 82 °C | |

| Refractive Index | n20/D 1.444 | |

| Storage | 2-8°C |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the nitrogen atom of (S)-2-methylpyrrolidine with a tert-butoxycarbonyl (Boc) group. While a specific, detailed experimental protocol for this exact transformation was not found in the provided search results, a general procedure can be outlined based on standard organic synthesis techniques for Boc protection of amines.

General Experimental Workflow for Boc Protection:

General workflow for the synthesis of this compound.

Detailed Methodology (Hypothetical Protocol based on General Procedures):

-

Reaction Setup: To a solution of (S)-2-methylpyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) is added a base, for example, triethylamine (Et₃N) (1.1 eq).

-

Addition of Boc Anhydride: The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent is added dropwise.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

Note: The exact reaction conditions, including solvent, base, temperature, and reaction time, may need to be optimized for the best yield and purity.

Spectroscopic Data

While specific, experimentally obtained spectra for this compound were not available in the search results, data for structurally similar compounds can provide a reference for characterization. The expected NMR and IR spectral features are summarized below.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃) | δ ~ 3.8-4.0 (m, 1H, CH-N), 3.2-3.4 (m, 2H, CH₂-N), 1.8-2.0 (m, 1H), 1.5-1.8 (m, 3H), 1.46 (s, 9H, C(CH₃)₃), 1.1-1.2 (d, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~ 154-155 (C=O), 79-80 (C(CH₃)₃), 56-57 (CH-N), 46-47 (CH₂-N), 30-32 (CH₂), 28.7 (C(CH₃)₃), 23-24 (CH₂), 18-20 (CH₃) |

| IR (film) | ν ~ 2970 (C-H stretch), 1690 (C=O stretch, carbamate), 1400 (C-N stretch), 1170 (C-O stretch) cm⁻¹ |

Applications in Drug Discovery and Development

The pyrrolidine ring is a common scaffold in many biologically active compounds and approved drugs. The incorporation of a methyl group at the 2-position introduces a chiral center, which is often crucial for selective interaction with biological targets. The Boc-protected form, this compound, serves as a key intermediate in the synthesis of these more complex molecules.

Logical Relationship: Role in Asymmetric Synthesis

Utility of this compound in synthesis.

The pyrrolidine moiety can enhance the aqueous solubility and other physicochemical properties of a drug molecule. The nitrogen atom can act as a hydrogen bond acceptor, which is a key interaction in many protein-ligand binding events.

While no specific signaling pathways involving this compound have been identified, the broader class of pyrrolidine derivatives has been explored for various therapeutic targets. For instance, some pyrrolidine-containing compounds have been investigated as antagonists for chemokine receptors like CXCR4, which play a role in inflammation and cancer metastasis.

Conclusion

This compound is a valuable and versatile chiral building block for organic synthesis, particularly in the development of new pharmaceutical agents. Its well-defined stereochemistry and the presence of the readily cleavable Boc protecting group make it an ideal starting material for the construction of complex chiral molecules. While direct biological activity of this specific compound is not widely reported, its importance as a synthetic intermediate underscores its significance for researchers and scientists in the field of drug discovery. Further research into the synthesis and applications of its derivatives is likely to yield novel therapeutic candidates.

References

An In-depth Technical Guide to (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate

This technical guide provides a comprehensive overview of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate, a valuable chiral building block in organic synthesis, particularly within the realms of pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and applications.

Core Compound Properties

This compound is a synthetic organic compound featuring a pyrrolidine ring, a chiral center at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure makes it a versatile intermediate in the synthesis of complex molecules.

Physicochemical Data

The key quantitative data for this compound and its common derivatives are summarized in the table below for easy comparison.

| Identifier | This compound |

| Molecular Formula | C10H19NO2 |

| Molecular Weight | 185.26 g/mol |

| CAS Number | 137496-71-0 |

| Appearance | Colorless to light yellow liquid or solid |

| SMILES | CC1CCCN(C1)C(=O)OC(C)(C)C |

| InChI Key | WVDGSSCWFMSRHN-UHFFFAOYSA-N |

Data sourced from publicly available chemical databases.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the nitrogen atom of (S)-2-methylpyrrolidine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent the secondary amine from undergoing unwanted reactions.

General Experimental Protocol for Boc Protection

This protocol outlines a general method for the Boc protection of a secondary amine like (S)-2-methylpyrrolidine.

Materials:

-

(S)-2-methylpyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃))

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve (S)-2-methylpyrrolidine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Add the base to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is typically washed with an aqueous solution to remove the base and any water-soluble byproducts.

-

The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is often achieved by column chromatography on silica gel.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a methyl group at the 2-position creates a chiral center, which is crucial for stereospecific interactions with biological targets. The Boc-protected form, this compound, serves as a key intermediate in the synthesis of various pharmaceutical agents.

Role as a Chiral Building Block

The enantiomerically pure (S)-configuration is often essential for the desired pharmacological activity of a drug molecule. This compound provides a reliable source of this chirality. The Boc group can be easily removed under acidic conditions to liberate the secondary amine for further functionalization.

Signaling Pathway in Drug Action (Hypothetical)

While specific signaling pathways are drug-dependent, a hypothetical pathway involving a drug synthesized from this building block could involve its interaction with a G-protein coupled receptor (GPCR). The pyrrolidine moiety could be crucial for binding to the receptor, initiating a downstream signaling cascade.

Caption: Hypothetical signaling pathway for a drug derived from the core compound.

Conclusion

This compound is a fundamentally important chiral building block in modern organic and medicinal chemistry. Its well-defined stereochemistry and the versatility of the Boc protecting group make it an invaluable tool for the synthesis of complex and biologically active molecules. The experimental protocols and data presented in this guide are intended to support researchers in their efforts to utilize this compound in the discovery and development of new therapeutic agents.

Spectroscopic Profile of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Data Presentation

The following tables summarize the quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.87 – 3.78 | m | 1H | Pyrrolidine-CH | |

| 3.40 – 3.26 | m | 2H | Pyrrolidine-CH₂ (N-CH₂) | |

| 1.99 – 1.73 | m | 4H | Pyrrolidine-CH₂-CH₂ | |

| 1.46 | s | 9H | tert-butyl (C(CH₃)₃) | |

| 1.15 | d | 3H | 6.2 | Pyrrolidine-CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 154.7 | Carbonyl (N-COO) |

| 78.8 | Quaternary Carbon (O-C(CH₃)₃) |

| 52.8 | Pyrrolidine-CH |

| 46.2 | Pyrrolidine-CH₂ (N-CH₂) |

| 32.5 | Pyrrolidine-CH₂ |

| 28.5 | tert-butyl (C(CH₃)₃) |

| 23.3 | Pyrrolidine-CH₂ |

| 18.5 | Pyrrolidine-CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2973 | Strong | C-H stretch (aliphatic) |

| 2874 | Medium | C-H stretch (aliphatic) |

| 1695 | Strong | C=O stretch (carbamate) |

| 1478, 1456 | Medium | C-H bend (aliphatic) |

| 1392, 1365 | Medium | C-H bend (tert-butyl) |

| 1169 | Strong | C-O stretch |

| 1118 | Strong | C-N stretch |

Sample preparation: Thin film

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 185 | Low | [M]⁺ (Molecular Ion) |

| 130 | Moderate | [M - C₄H₉]⁺ |

| 114 | Moderate | [M - C₄H₉O]⁺ |

| 84 | High | [Pyrrolidine-CH₃]⁺ fragment |

| 70 | High | [Pyrrolidine]⁺ fragment |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Ionization method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent signal.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Pulse Program: Standard single-pulse sequence (e.g., zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: -2 to 10 ppm

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.0-2.0 s

-

Spectral Width: -10 to 170 ppm

Data Processing: The raw data (Free Induction Decay - FID) is processed with a standard NMR software package. This involves Fourier transformation, phase correction, baseline correction, and referencing. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid/Thin Film):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a single drop of this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.

-

Mount the "sandwich" in the spectrometer's sample holder.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

-

A background spectrum of the empty spectrometer is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis:

-

Instrument: Quadrupole or Time-of-Flight (TOF) Mass Analyzer

-

Mass Range: m/z 40-400

-

Scan Rate: Dependant on the instrument and sample introduction method.

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound. Other peaks represent fragment ions, which provide structural information. A common fragmentation pattern for N-Boc protected compounds is the loss of the tert-butyl group (m/z 57) or isobutylene (56 Da).

Mandatory Visualization

The following diagrams illustrate the logical workflows for the spectroscopic analyses described.

Caption: General workflow for spectroscopic analysis.

Caption: Proposed MS fragmentation of this compound.

An In-depth Technical Guide on (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate: Physicochemical Properties and Solubility Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its physicochemical characteristics and outlines standardized experimental protocols for determining the solubility of such compounds.

Physicochemical Properties

This compound, also known as (S)-N-Boc-2-methylpyrrolidine, is a chiral heterocyclic compound frequently utilized in the synthesis of complex organic molecules and active pharmaceutical ingredients. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 185.26 g/mol | --INVALID-LINK-- |

| CAS Number | 137496-71-0 | --INVALID-LINK-- |

| Appearance | Liquid | --INVALID-LINK-- |

Solubility Information

In the absence of specific data, this guide provides detailed, standardized experimental protocols for determining both kinetic and thermodynamic solubility, which are crucial for the characterization of any small molecule in a drug discovery pipeline.

Experimental Protocols for Solubility Assessment

The following are generalized yet detailed protocols for determining the aqueous solubility of small molecules like this compound. These methods are widely adopted in the pharmaceutical industry.

1. Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution when added to an aqueous buffer.[1][2][3][4][5]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).[4]

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in a 96-well plate to achieve a range of final compound concentrations.[2][3] The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility.[5]

-

Incubation: The plate is shaken at room temperature for a defined period (e.g., 1.5-2 hours) to allow for precipitation.[2][5]

-

Precipitate Removal: The resulting solutions are filtered using a multi-screen solubility filter plate to separate any undissolved precipitate from the saturated solution.[2][5]

-

Quantification: The concentration of the compound in the filtrate is determined. This can be done using various analytical techniques such as:

-

UV-Vis Spectroscopy: Measuring the absorbance at the compound's λmax.[2]

-

High-Performance Liquid Chromatography (HPLC): Provides more accurate quantification, especially for compounds with low UV absorbance.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive method for quantification.[4]

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under these conditions.

2. Thermodynamic Solubility Assay

Thermodynamic solubility measures the equilibrium concentration of a compound in a saturated solution and is considered the "true solubility."[6][7][8]

Methodology:

-

Sample Preparation: An excess amount of the solid (powder) form of the test compound is added to a vial containing the aqueous buffer of interest (e.g., PBS pH 7.4, simulated gastric fluid, or simulated intestinal fluid).[6][7]

-

Equilibration: The vials are sealed and agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[6]

-

Phase Separation: After equilibration, the suspension is filtered or centrifuged to separate the solid phase from the saturated solution.[7]

-

Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method like HPLC or LC-MS against a standard curve.[7]

-

Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution at equilibrium.

Visualizations

Synthesis of this compound

The following diagram illustrates a common synthetic route to this compound starting from (S)-prolinol.[9]

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. evotec.com [evotec.com]

- 9. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

Technical Guide on the Material Safety of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate (CAS No. 137496-71-0), a key chiral building block in pharmaceutical and chemical research. The following sections detail its physicochemical properties, known hazards, handling procedures, and relevant experimental protocols.

Physicochemical and Safety Data

The following tables summarize the available quantitative data for this compound. It is important to note that a complete, officially verified dataset is not available in a single source. Therefore, information has been compiled from various chemical suppliers and databases. Predicted values are indicated where applicable.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 137496-71-0[1] |

| Molecular Formula | C₁₀H₁₉NO₂[2] |

| Molecular Weight | 185.26 g/mol [2] |

| Synonyms | (S)-N-Boc-2-methylpyrrolidine, tert-butyl (2S)-2-methylpyrrolidine-1-carboxylate[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Not Available | [3] |

| Density | 0.962 g/mL at 25°C | ChemBK |

| Boiling Point | 234.0 ± 9.0 °C (Predicted) | ChemBK |

| Flash Point | 82 °C | ChemBK |

| Vapor Pressure | 0.054 mmHg at 25°C | ChemBK |

| Refractive Index | n20/D 1.444 | ChemBK |

| pKa | -1.21 ± 0.40 (Predicted) | ChemBK |

Table 3: Hazard Identification and Safety Phrases

| Hazard Type | Information | Source |

| GHS Classification | Not fully classified. Some sources indicate it is a "Dangerous Good for transport".[2] | Santa Cruz Biotechnology[2] |

| Risk Codes | R37/38: Irritating to respiratory system and skin. | ChemBK[4] |

| Safety Description | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | ChemBK[4] |

| S39: Wear eye/face protection. | ChemBK[4] | |

| S45: In case of accident or if you feel unwell, seek medical advice immediately. | ChemBK[4] | |

| S61: Avoid release to the environment. Refer to special instructions/safety data sheets. | ChemBK[4] | |

| UN Number | UN 2810 6.1/PG 3 (Referenced for similar compounds) | ChemBK[4] |

Handling and Storage

Proper handling and storage are crucial to ensure the safety of personnel and the integrity of the compound.

Recommended Storage

The compound should be stored in a refrigerator at 2-8°C.[3] It is also advised to keep the container tightly closed in a dry and well-ventilated place.

Safe Handling Workflow

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for Safe Handling of the Compound.

Known Hazards and First Aid

The primary known hazards are irritation to the respiratory system and skin.[4] The following diagram illustrates these hazards and the recommended first aid measures.

Caption: Hazards and Corresponding First Aid Measures.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of the title compound, adapted from literature procedures for the synthesis of related 2-methylpyrrolidine derivatives. This protocol is provided for informational purposes and should be adapted and optimized by qualified personnel.

Materials and Equipment

-

(S)-proline

-

Chloral hydrate

-

Magnesium sulfate (MgSO₄)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethanol (EtOH)

-

Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (2M)

-

Methyl iodide (MeI)

-

Chloroform (CHCl₃)

-

Brine

-

Hydrochloric acid (HCl) (6M)

-

Acetone

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure

This synthesis is a multi-step process involving the formation of an azetidinone intermediate, followed by methylation and subsequent hydrolysis.

Step 1: Synthesis of Azetidinone Intermediate

-

In a round-bottom flask, suspend (S)-proline (e.g., 11.4g, 99mmol) and chloral hydrate (e.g., 35g, 211.6mmol) in acetonitrile (100mL).

-

Add magnesium sulfate (30g) to the suspension.

-

Heat the mixture to 60°C and stir for 24 hours.

-

Allow the reaction to cool to room temperature and continue stirring for an additional 48 hours.

-

Filter the mixture and wash the solid residue with ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.

-

Dry the organic layer with magnesium sulfate, filter, and concentrate.

-

Recrystallize the crude product from ethanol to yield the white solid azetidinone intermediate.

Step 2: Methylation of the Azetidinone Intermediate

-

Dissolve the azetidinone intermediate (e.g., 1.05g, 4.30mmol) in THF (30mL) in a round-bottom flask and cool the solution to -78°C.

-

Slowly add a cold 2M solution of LDA (2.6mL, 5.20mmol) dropwise to the cooled solution.

-

Stir the mixture at -78°C for 30 minutes.

-

Add methyl iodide (0.54mL, 8.67mmol) to the reaction mixture.

-

Allow the mixture to warm to -30°C over a period of 2 hours.

-

Quench the reaction by adding water and then allow the mixture to warm to room temperature.

-

Extract the aqueous mixture with chloroform.

-

Wash the combined organic extracts with brine, dry with magnesium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography (eluent: 0-100% ethyl acetate in petroleum ether) to obtain the methylated azetidinone.

Step 3: Hydrolysis to (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

-

To the methylated azetidinone (e.g., 430mg, 1.66mmol), add 6M HCl (5mL).

-

Heat the mixture at reflux for 3 hours.

-

Concentrate the mixture under reduced pressure.

-

Grind the residue with hot acetone.

-

After cooling and allowing it to stand for 24 hours, decant the acetone and dry the residue to obtain the hydrochloride salt of (S)-2-methylpyrrolidine-2-carboxylic acid as a white solid.

Note: The final N-Boc protection step to yield this compound is a standard procedure in organic synthesis and typically involves reacting the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Conclusion

This compound is a valuable chiral intermediate. While comprehensive safety data is not fully consolidated, available information indicates that it should be handled with care, particularly avoiding skin contact and inhalation due to its irritant properties. Adherence to standard laboratory safety protocols, including the use of personal protective equipment and a fume hood, is essential. The provided synthetic protocol offers a general guideline for its preparation, which is fundamental for its application in research and drug development. Users are strongly encouraged to consult multiple safety data sheets from suppliers and conduct a thorough risk assessment before handling this compound.

References

An In-depth Technical Guide to (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate, a chiral synthetic building block, holds significant value in the fields of medicinal chemistry and drug development. Its pyrrolidine core is a common motif in numerous biologically active compounds and approved pharmaceuticals. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled and selective chemical transformations, making it a versatile intermediate in the synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and characteristic spectroscopic data to support its use in research and development.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 137496-71-0 | [1] |

| Molecular Formula | C₁₀H₁₉NO₂ | [2] |

| Molecular Weight | 185.27 g/mol | [2] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | General observation for similar compounds |

| Boiling Point | Not explicitly reported | |

| Melting Point | Not explicitly reported | |

| Density | Not explicitly reported | |

| Solubility | Expected to be soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | General observation for similar compounds |

Synthesis

The synthesis of this compound is not a trivial single-step process but can be achieved through a multi-step sequence starting from the readily available chiral precursor, (S)-prolinol. The overall synthetic strategy involves the protection of the secondary amine, conversion of the primary alcohol to a suitable leaving group, and subsequent reduction of this group to a methyl group.

Synthetic Pathway

The logical workflow for the synthesis is outlined below. This pathway represents a common and effective method for the preparation of the title compound.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a composite of established methods for each synthetic step.[3][4] Researchers should exercise appropriate safety precautions when handling all reagents.

Step 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

-

To a solution of (S)-prolinol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.0 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of (S)-tert-butyl 2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

-

Dissolve the product from Step 1 (1.0 eq) in DCM and cool to 0 °C.

-

Add triethylamine (1.5 eq) to the solution.

-

Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the mesylated intermediate.

Step 3: Synthesis of this compound

-

Dissolve the mesylated product from Step 2 (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C.

-

Slowly add a solution of lithium triethylborohydride (Super-Hydride®, 1.5-2.0 eq) in THF.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction mixture to 0 °C and cautiously quench with water, followed by the slow addition of aqueous sodium hydroxide and hydrogen peroxide to decompose the borane complexes.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by flash column chromatography.

Spectroscopic Data

Due to the limited availability of published spectra for the specific title compound, the following data is predicted based on the known spectral characteristics of N-Boc protected pyrrolidine derivatives. These tables provide expected chemical shifts and absorption frequencies to aid in the characterization of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.0 - 4.2 | Multiplet | 1H | CH -N (pyrrolidine C2) |

| ~ 3.3 - 3.5 | Multiplet | 2H | N-CH ₂ (pyrrolidine C5) |

| ~ 1.8 - 2.1 | Multiplet | 4H | Pyrrolidine ring CH ₂ (C3, C4) |

| 1.47 | Singlet | 9H | -C(CH ₃)₃ (Boc group) |

| ~ 1.1 - 1.2 | Doublet | 3H | -CH ₃ (at C2) |

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 154 - 155 | C =O (Boc carbonyl) |

| ~ 79 - 80 | -C (CH₃)₃ (Boc quaternary carbon) |

| ~ 55 - 57 | C H-N (pyrrolidine C2) |

| ~ 46 - 47 | N-C H₂ (pyrrolidine C5) |

| ~ 32 - 34 | Pyrrolidine ring C H₂ |

| ~ 28.5 | -C(C H₃)₃ (Boc methyls) |

| ~ 23 - 25 | Pyrrolidine ring C H₂ |

| ~ 18 - 20 | -C H₃ (at C2) |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2970 - 2870 | Strong | C-H stretch (aliphatic) |

| ~ 1690 - 1670 | Strong | C=O stretch (Boc carbamate) |

| ~ 1400 - 1360 | Medium-Strong | C-H bend (tert-butyl) |

| ~ 1170 - 1150 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Interpretation |

| 186.15 | [M+H]⁺ (Protonated molecular ion) |

| 208.13 | [M+Na]⁺ (Sodium adduct) |

| 130.10 | [M - C₄H₉O]⁺ (Loss of tert-butoxy group) |

| 86.09 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound.

Caption: General workflow for the synthesis and purification of the target compound.

Caption: General workflow for the spectroscopic characterization of the final product.

Applications in Research and Drug Development

This compound serves as a valuable chiral building block for the synthesis of a variety of more complex molecules. The pyrrolidine ring is a key structural feature in many pharmaceuticals, including antiviral, anticancer, and central nervous system-targeting agents. The stereocenter at the 2-position, along with the methyl group, can be crucial for establishing the specific three-dimensional conformation required for biological activity. The Boc protecting group can be readily removed under acidic conditions, allowing for further functionalization of the nitrogen atom, such as in peptide synthesis or the introduction of other substituents.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chiral intermediate with significant potential in synthetic organic and medicinal chemistry. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and predicted spectroscopic data to facilitate its use by researchers and drug development professionals. The methodologies and data presented herein are intended to serve as a valuable resource for the efficient and effective application of this compound in the synthesis of novel and biologically important molecules.

References

(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate: A Technical Guide to its Discovery, Synthesis, and Application

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate, a chiral synthetic building block, holds a significant position in the landscape of modern organic chemistry and drug discovery. As a derivative of the naturally occurring amino acid L-proline, this compound has garnered considerable attention for its utility in the stereoselective synthesis of complex molecules. The introduction of a methyl group at the C2 position of the pyrrolidine ring imparts unique conformational constraints, making it a valuable tool in asymmetric synthesis. Furthermore, the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactivity and facilitates its incorporation into a wide array of molecular architectures. This technical guide provides a comprehensive overview of the discovery, historical context, synthetic methodologies, and key applications of this compound.

Discovery and History

The development of this compound is intrinsically linked to the broader history of research into proline analogs and their applications in peptide chemistry and asymmetric synthesis. The study of substituted prolines dates back to the 1970s, driven by the desire to understand and manipulate the conformation and biological activity of peptides.[1] The synthesis of α-methylated amino acids, including 2-methylproline, was explored as a strategy to enhance peptide stability against enzymatic degradation.[1]

While a singular "discovery" paper for this compound is not readily identifiable, its emergence can be seen as a logical progression from the synthesis of its parent compounds, (S)-2-methylproline and (S)-2-methylpyrrolidine. A key milestone in the preparation of the enantiomerically pure precursor was the development of robust methods for the asymmetric synthesis of α-branched amino acids. A notable and reliable method for the synthesis of (S)-2-methylproline was published in Organic Syntheses, a testament to its significance and reproducibility.[2]

The subsequent N-Boc protection of (S)-2-methylpyrrolidine or its corresponding carboxylic acid would have followed well-established and routine procedures in organic synthesis. The widespread adoption of the Boc protecting group, known for its stability and ease of removal under acidic conditions, made it a natural choice for masking the secondary amine of the pyrrolidine ring.[3][4][5] This protection strategy allows for the selective functionalization of other parts of the molecule and is a cornerstone of modern synthetic chemistry. The commercial availability of this compound today underscores its importance as a versatile chiral building block.

Synthetic Protocols

The synthesis of this compound can be approached through a few key pathways, primarily revolving around the synthesis of the chiral precursor, (S)-2-methylproline or (S)-2-methylpyrrolidine, followed by N-Boc protection.

Synthesis of (S)-2-Methylproline from (S)-Proline

A widely recognized and reliable method for the synthesis of (S)-2-methylproline proceeds via the formation of a bicyclic lactam intermediate from (S)-proline, followed by stereoselective methylation and subsequent hydrolysis.[2]

Experimental Protocol: Synthesis of (S)-2-Methylproline [2]

Step 1: (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one

-

A suspension of (S)-proline (40.0 g, 0.347 mol) in 1400 mL of pentane is treated with pivalaldehyde (225 mL, 2.072 mol) and trifluoroacetic acid (3.0 mL, 38.9 mmol).

-

The mixture is heated at reflux for 72 hours with azeotropic removal of water using a Dean-Stark trap.

-

Additional pivalaldehyde (40.0 mL, 0.368 mol) and trifluoroacetic acid (1 mL, 13.0 mmol) are added, and reflux is continued for another 72 hours.

-

After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is distilled via Kugelrohr to afford the product as a colorless oil.

Step 2: (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one

-

A solution of lithium diisopropylamide (LDA) is prepared by adding 1.6 M butyllithium in hexane (88.6 mL, 0.142 mol) to a solution of diisopropylamine (18.3 mL, 0.131 mol) in dry tetrahydrofuran (THF, 120 mL) at -78 °C.

-

The LDA solution is then added to a solution of the product from Step 1 (20.0 g, 0.109 mol) in 600 mL of dry THF at -78 °C.

-

After 45 minutes, iodomethane (8.8 mL, 0.142 mol) is added, and the mixture is allowed to warm to 0 °C over 3 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

Step 3: (S)-2-Methylproline

-

The methylated bicyclic lactam from Step 2 (20.1 g, 0.102 mol) is heated to reflux in 400 mL of 3 N hydrochloric acid for 1 hour.

-

The aqueous solution is concentrated, and the residue is purified by ion-exchange chromatography (Dowex 50W x 8, H+ form) to yield (S)-2-methylproline.

| Parameter | Value | Reference |

| Overall Yield | 85-90% (from the bicyclic lactam) | [2] |

| Enantiomeric Purity | High (implied by starting material and stereoselective reaction) | [2] |

| Melting Point | 248–252 °C (dec.) | [2] |

| Specific Rotation | [α]D RT −71.1° to −72.1° (c 1.0, MeOH) | [2] |

Synthesis of (S)-2-Methylpyrrolidine

(S)-2-methylpyrrolidine can be obtained by the reduction of (S)-2-methylproline or its derivatives. A common method involves the use of strong reducing agents like lithium aluminum hydride (LiAlH4).

Experimental Protocol: Reduction of a Proline Derivative

While a specific protocol for the reduction of (S)-2-methylproline is not detailed in the initial search, a general procedure for the reduction of proline derivatives to the corresponding pyrrolidinemethanol, which can be adapted, involves the use of LiAlH4 or LiBH4 in an appropriate solvent like THF.[6] Subsequent conversion of the resulting alcohol to a methyl group would be required.

A more direct route involves the hydrogenation of 2-methylpyrroline, followed by chiral resolution.[7]

N-Boc Protection of (S)-2-Methylpyrrolidine

The protection of the secondary amine of (S)-2-methylpyrrolidine with a tert-butyloxycarbonyl (Boc) group is a standard and high-yielding reaction.

Experimental Protocol: General N-Boc Protection [3][4]

-

To a solution of the amine (1 mmol) in a suitable solvent (e.g., a mixture of water and acetone, or dichloromethane), di-tert-butyl dicarbonate ((Boc)2O, typically 1.1-1.2 equivalents) is added.

-

If the amine is in its salt form, a base such as triethylamine or sodium bicarbonate is added to neutralize the acid.

-

The reaction mixture is stirred at room temperature until the starting amine is consumed (monitored by TLC).

-

The reaction is then worked up by extraction with an organic solvent. The organic layer is washed, dried, and concentrated.

-

The crude product can be purified by column chromatography if necessary, though often the purity is high enough for subsequent steps.

| Parameter | Value | Reference |

| Typical Yield | >90% | [5] |

| Reagents | Di-tert-butyl dicarbonate ((Boc)2O) | [3][4] |

| Solvents | Dichloromethane, Water/Acetone | [4] |

| Temperature | Room Temperature | [4] |

Logical and Synthetic Pathways

The synthesis of this compound is a multi-step process that leverages the chiral pool and standard synthetic transformations. The following diagrams illustrate the key logical and synthetic workflows.

Caption: Synthetic workflow from (S)-Proline to the target compound.

Caption: Logical relationship in the synthesis and application.

Conclusion

This compound stands as a testament to the power of leveraging the chiral pool for the creation of valuable synthetic intermediates. Its history is rooted in the fundamental exploration of proline analogs, and its synthesis is now well-established through reliable and scalable methods. The unique stereochemical and conformational properties imparted by the C2-methyl group, combined with the versatility of the Boc protecting group, have solidified its role as a key building block for the asymmetric synthesis of pharmaceuticals and other complex chiral molecules. This guide has provided a comprehensive overview of its discovery, detailed synthetic protocols, and a summary of its importance, offering a valuable resource for professionals in the fields of chemical research and drug development.

References

- 1. 2-Methyl-L-proline | 42856-71-3 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate, a chiral saturated heterocyclic compound, serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with the stereodefined methyl group at the C2 position and the versatile N-Boc protecting group, makes it an attractive intermediate for the synthesis of complex molecular architectures, including pharmacologically active agents. This technical guide provides a comprehensive overview of the key characteristics of this compound, including its physicochemical and spectroscopic properties, a detailed synthesis protocol, and its applications in research and development.

Core Characteristics

This compound, also known as N-Boc-(S)-2-methylpyrrolidine, is a stable, colorless to pale yellow liquid at room temperature. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its solubility in a wide range of organic solvents and allows for controlled deprotection under acidic conditions, facilitating its use in multi-step synthetic sequences.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 137496-71-0 | [1] |

| Molecular Formula | C₁₀H₁₉NO₂ | [2] |

| Molecular Weight | 185.26 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Not explicitly reported, but expected to be similar to related compounds. | |

| Density | Not explicitly reported. | |

| Optical Rotation | Specific rotation value not available in the searched literature. | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the available spectroscopic data.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~3.86 | m | - | CH |

| ~3.34 | m | - | CH₂ |

| ~1.84-2.03 | m | - | CH₂ |

| ~1.50-1.82 | m | - | CH₂ |

| ~1.47 | s | - | C(CH₃)₃ (Boc) |

| ~1.16 | d | - | CH₃ |

| Note: The provided ¹H NMR data is for the (R)-enantiomer, but the spectrum for the (S)-enantiomer is expected to be identical.[2] |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Detailed ¹³C NMR data for the specific (S)-enantiomer was not found in the public literature. However, based on the structure, the expected approximate chemical shifts would be in the regions of: 154 ppm (C=O of Boc), 79 ppm (quaternary carbon of Boc), 55-60 ppm (CH), 46 ppm (CH₂-N), 28 ppm (CH₃ of Boc), and other aliphatic carbons between 20-40 ppm.

Mass Spectrometry (MS)

| m/z | Interpretation |

| 186 | [M+H]⁺ |

| Note: The provided MS data is for the (R)-enantiomer.[2] |

Synthesis and Experimental Protocols

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, adapted from the synthesis of its enantiomer.

References

An In-depth Technical Guide to (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate, a versatile chiral building block, and its derivatives, with a particular focus on their application in the development of novel therapeutic agents. This document details the synthesis, spectroscopic properties, and biological significance of this scaffold, emphasizing its role in the creation of potent enzyme inhibitors.

Core Scaffold: this compound

This compound is a foundational chiral amine protected by a tert-butoxycarbonyl (Boc) group. This protection strategy facilitates its use in a variety of chemical transformations while preserving the stereochemical integrity of the C2 position.

Physicochemical Properties

The fundamental properties of the core scaffold are summarized in the table below.

| Property | Value |

| IUPAC Name | (2S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine |

| Molecular Formula | C₁₀H₁₉NO₂ |

| Molecular Weight | 185.26 g/mol |

| CAS Number | 137496-71-0[1] |

| Appearance | Colorless oil |

| SMILES | CC1CCCN1C(=O)OC(C)(C)C |

Spectroscopic Data

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.46 ppm), the methyl group at C2 (a doublet), and complex multiplets for the pyrrolidine ring protons.

-

¹³C NMR (Carbon NMR): The carbon spectrum will display distinct peaks for the carbonyl carbon of the Boc group (around 154 ppm), the quaternary carbon of the tert-butyl group (around 79 ppm), and the carbons of the pyrrolidine ring and the C2-methyl group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a protonated molecular ion [M+H]⁺ at m/z 186.14.

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of this compound and its derivatives is crucial for their application in drug discovery. The following section provides detailed experimental protocols for the preparation of the core scaffold and its key intermediates.

Synthesis of this compound

A common strategy for the synthesis of N-Boc protected amines involves the reaction of the corresponding amine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. A general, water-mediated, catalyst-free procedure has been reported for the N-Boc protection of various amines and can be adapted for this synthesis.[2]

Experimental Protocol:

-

To a 50 mL round-bottom flask, add the starting amine, (S)-2-methylpyrrolidine (1 mmol).

-

Add a mixture of 9.5 mL of distilled water and 0.5 mL of acetone, and stir the mixture at room temperature for a few minutes.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol).

-

Add dichloromethane (5 mL) and continue stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is completely consumed.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired product.

Synthesis of Key Derivatives

This tosylated derivative is a key intermediate for nucleophilic substitution reactions.

Experimental Protocol:

-

Dissolve N-Boc-(S)-prolinol (2 mmol, 402 mg) in anhydrous dichloromethane.

-

Add triethylamine (10 mmol, 1.39 mL) dropwise to the solution at 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with 1 N HCl and saturated Na₂CO₃, then dry over Na₂SO₄.

-

Filter and evaporate the solvent in vacuo to afford the product. A yield of 93% has been reported for the (R)-enantiomer.[3]

The azido derivative is a precursor for the introduction of nitrogen-containing functionalities, including the formation of triazoles via click chemistry.

Experimental Protocol:

-

Dissolve (S)-tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate (1 mmol) in anhydrous DMF (6 mL) in a reaction vial under a nitrogen atmosphere.

-

Add sodium azide (NaN₃) (2.5 mmol, 162 mg). Caution: NaN₃ is toxic and potentially explosive.

-

Stir the solution for 5 minutes at room temperature, then heat to 60 °C and stir overnight (16 hours).[3]

-

After cooling, add 5 mL of water to the mixture.

-

Extract the aqueous phase with ethyl acetate (2 x 20 mL).[3]

-

Wash the combined organic phases with a saturated solution of NaHCO₃ (10 mL), water (2 x 10 mL), and brine (10 mL).[3]

-

Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent under a stream of nitrogen to yield the product. A 74% yield has been reported for the (R)-enantiomer.[3]

Biological Applications: β-Lactamase Inhibition

Derivatives of this compound are critical components in the development of β-lactamase inhibitors, most notably in the structure of avibactam. β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins.

Mechanism of Action

Diazabicyclooctane (DBO) based inhibitors, which can be synthesized from the this compound scaffold, act as potent inhibitors of serine-β-lactamases (Classes A, C, and some D). The mechanism of inhibition involves the nucleophilic attack of the active site serine residue on the carbonyl of the DBO core, forming a stable, reversible carbamoyl-enzyme complex.[4] This prevents the hydrolysis of β-lactam antibiotics, thus restoring their efficacy.

Structure-Activity Relationships (SAR)

While specific SAR data for a broad range of direct derivatives of this compound as β-lactamase inhibitors is not extensively published, general trends can be inferred from studies on related pyrrolidine-containing inhibitors and DBOs:

-

Stereochemistry: The (S)-stereochemistry at the C2 position of the pyrrolidine ring is often crucial for optimal binding to the active site of the target enzyme.

-

Side Chain Modifications: Modifications at the C2 position of the pyrrolidine ring, often introduced via the tosylated or azidomethyl intermediates, significantly impact the inhibitory potency and spectrum of activity. The nature of the side chain influences interactions with specific residues within the β-lactamase active site.

-